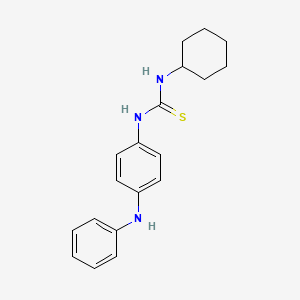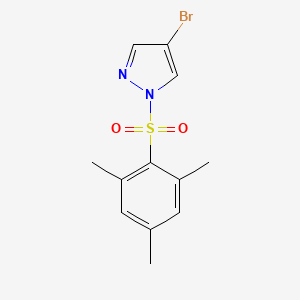
N-(4-anilinophenyl)-N'-cyclohexylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-N'-cyclohexylthiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTU is a thiourea derivative that has been synthesized and studied for its biological and physiological effects.
Mechanism of Action
The mechanism of action of APTU is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. APTU has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects
APTU has been shown to have several biochemical and physiological effects, including its ability to increase the levels of dopamine and serotonin in the brain. APTU has also been shown to have antioxidant properties, which may contribute to its potential as a neuroprotective agent. Additionally, APTU has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
APTU has several advantages for lab experiments, including its high purity and stability. APTU is also readily available and relatively easy to synthesize. However, APTU has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on APTU. One area of research is the development of APTU-based materials for various applications, including drug delivery and catalysis. Another area of research is the investigation of APTU's potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of APTU and its potential as a therapeutic agent for various diseases.
Synthesis Methods
APTU can be synthesized by reacting aniline with cyclohexyl isothiocyanate in the presence of a base. The reaction results in the formation of APTU as a white crystalline solid. The synthesis method has been optimized by several researchers to increase the yield and purity of APTU.
Scientific Research Applications
APTU has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, APTU has been investigated as a potential drug candidate for the treatment of cancer, Parkinson's disease, and Alzheimer's disease. In pharmacology, APTU has been studied for its effects on the central nervous system, including its potential as an antidepressant and antipsychotic agent. In materials science, APTU has been used as a precursor for the synthesis of various thiourea-based materials, including metal-organic frameworks and polymers.
properties
IUPAC Name |
1-(4-anilinophenyl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPLBUCGODOBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[4-(phenylamino)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)

![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
